BenchChemオンラインストアへようこそ!

N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

Aqueous Solubility Bioisostere BCP

N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (CAS 1810070-29-1) is a bicyclo[1.1.1]pentane (BCP)-based amine building block designed as a metabolically stable, saturated bioisostere of N-methyl-aniline. The hydrobromide salt form (C₁₂H₁₆BrN, MW 254.17) enhances aqueous solubility compared to the free base, facilitating its use in parallel synthesis and high-throughput screening workflows.

Molecular Formula C12H16BrN
Molecular Weight 254.171
CAS No. 1810070-29-1
Cat. No. B2915819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide
CAS1810070-29-1
Molecular FormulaC12H16BrN
Molecular Weight254.171
Structural Identifiers
SMILESCNC12CC(C1)(C2)C3=CC=CC=C3.Br
InChIInChI=1S/C12H15N.BrH/c1-13-12-7-11(8-12,9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H
InChIKeyBJBHAONGELCUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (CAS 1810070-29-1): A Saturated Aniline Bioisostere for Drug Discovery


N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (CAS 1810070-29-1) is a bicyclo[1.1.1]pentane (BCP)-based amine building block designed as a metabolically stable, saturated bioisostere of N-methyl-aniline [1]. The hydrobromide salt form (C₁₂H₁₆BrN, MW 254.17) enhances aqueous solubility compared to the free base, facilitating its use in parallel synthesis and high-throughput screening workflows [2]. Its rigid, three-dimensional BCP core replaces the flat phenyl ring, a structural modification known to improve key drug-like properties such as metabolic stability, membrane permeability, and aqueous solubility compared to aromatic counterparts [3][4].

Why N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine Cannot Be Replaced by a Generic Aniline Building Block


Conventional N-methyl-aniline derivatives are susceptible to cytochrome P450-mediated metabolic activation, generating reactive quinone-imine metabolites that covalently modify proteins and contribute to idiosyncratic adverse drug reactions (IADRs); nearly one-third of black-box-warned or withdrawn drugs contain the aniline substructure [1][2]. BCP-based amine bioisosteres bypass this metabolic liability by replacing the aromatic ring with a fully saturated, sp³-rich cage that is resistant to oxidative metabolism, while the hydrobromide salt form provides at least a 50-fold improvement in aqueous solubility and markedly reduced nonspecific binding compared to phenyl-containing analogs [3]. The precise exit vector geometry of the N-methyl-3-phenyl-BCP scaffold differs from simple aniline derivatives, meaning SAR established with generic aromatic amines does not transfer predictably to BCP-containing series — necessitating procurement of the specific BCP building block to accurately probe structure-activity relationships in drug discovery programs [4].

Quantitative Differentiation Evidence: N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide vs. Closest Analogs


Aqueous Solubility Enhancement: BCP Scaffold Outperforms Phenyl Bioisosteres by ≥50-Fold

As a BCP-based amine, N-methyl-3-phenylbicyclo[1.1.1]pentan-1-amine inherits the class-wide solubility advantage of the bicyclo[1.1.1]pentane core over conventional phenyl rings. In a matched molecular pair study comparing BCP-1,3-diyl with para-phenylene, the BCP replacement improved aqueous solubility by at least 50-fold while markedly decreasing nonspecific binding measured by CHI(IAM) [1]. By contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) analog increased lipophilicity and did not yield comparable solubility or nonspecific binding benefits [1].

Aqueous Solubility Bioisostere BCP BCP scaffold

Metabolic Stability: BCP Amines Circumvent Aniline-Related Reactive Metabolite Formation

N-Methyl-aniline derivatives are well-established structural alerts for P450-mediated bioactivation to reactive quinone-imine species causing idiosyncratic toxicity. Saturated BCP amines are designed to completely eliminate this metabolic pathway while preserving hydrogen-bonding capacity. Numerous case studies across drug discovery programs confirm that replacing anilines with amino-BCP isosteres consistently improves metabolic stability in both human and rodent liver microsomes, with half-lives typically extended by >2-fold relative to the matched aniline, without sacrificing target potency [1][2]. In a specific IDO1 inhibitor program, replacing a central phenyl ring with a BCP bioisostere effectively circumvented extensive amide hydrolysis and resulted in an orally available, low-dose candidate [3].

Metabolic Stability Reactive Metabolite Aniline Bioisostere

Salt Form Advantage: Hydrobromide Provides Superior Solubility and Handling vs. Free Base for Parallel Chemistry

The hydrobromide counterion of N-methyl-3-phenylbicyclo[1.1.1]pentan-1-amine (CAS 1810070-29-1) provides enhanced aqueous solubility and crystallinity compared to the free base form (CAS 1810070-28-0), enabling accurate weighing and dissolution for automated parallel synthesis platforms. The hydrobromide salt is supplied at ≥95% purity . This contrasts with the free base, which is a liquid/oil at room temperature (C₁₂H₁₅N, MW 173.25) and poses handling and purity challenges for high-throughput chemistry .

Hydrobromide Salt Solubility Parallel Synthesis Salt Form

Non-Specific Binding Reduction: BCP Amines Outperform Phenyl and BCO Analogs in CHI(IAM) Assays

The BCP core of N-methyl-3-phenylbicyclo[1.1.1]pentan-1-amine confers markedly reduced nonspecific binding (NSB) compared to both phenyl-containing and BCO-containing analogs. In chromatographic hydrophobicity index measurements on immobilized artificial membranes (CHI(IAM)), BCP-1,3-diyl derivatives exhibited significantly lower NSB than matched para-phenylene compounds, while BCO-1,4-diyl analogs showed increased lipophilicity and did not reproduce this NSB advantage [1]. Lower NSB is critical for achieving cleaner biophysical assay data by reducing false positives due to promiscuous binding.

Non-Specific Binding CHI(IAM) BCP Drug Discovery

Geometric Fidelity of the BCP Scaffold: Defined Exit Vector Enables Precise para-Phenylene Mimicry Unavailable with Larger Bicyclic Cages

The BCP scaffold provides a bridgehead-to-bridgehead distance of approximately 1.9 Å, which is ca. 35% shorter than the para-phenylene span of ca. 2.8 Å, while cubane (CUB) and BCO approximate the para-phenylene distance more closely [1]. This geometric distinction makes BCP uniquely suited as a bioisostere when the phenyl ring primarily functions as a spacer rather than engaging in π-stacking interactions, whereas BCO and CUB may introduce excessive steric bulk or lipophilicity that disrupts binding in sterically constrained pockets [1][2]. For N-methyl-3-phenylbicyclo[1.1.1]pentan-1-amine, the appended phenyl ring at the 3-position further positions aryl functionality for potential π-interactions beyond the BCP core.

Exit Vector Geometry Bioisostere BCP para-Phenylene

Optimal Use Cases for N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide in Drug Discovery and Chemical Biology


Parallel Library Synthesis of Metabolically Stable Kinase or GPCR Inhibitors

Use this BCP-amine building block in high-throughput amide coupling or reductive amination reactions to generate libraries of N-methyl-3-phenyl-BCP-containing analogs. Replace problematic N-methyl-aniline moieties in lead series to eliminate P450-mediated quinone-imine formation [1]. The hydrobromide salt ensures accurate automated dispensing for 96/384-well parallel synthesis, while the BCP core provides inherent solubility advantages that translate to cleaner biochemical assay data with reduced aggregation and nonspecific binding artifacts [2].

Late-Stage Lead Optimization to Resolve Metabolic Liability Without Sacrificing Potency

When a promising lead compound bearing an N-methyl-aniline or N-methyl-phenyl substructure shows unacceptable microsomal turnover or glutathione adduct formation in metabolite identification studies, perform a direct scaffold hop to the N-methyl-3-phenyl-BCP amine. Investigators have successfully applied BCP bioisosteric replacement to circumvent amide hydrolysis and improve pharmacokinetic profiles while maintaining target potency, as demonstrated in the discovery of orally available IDO1 inhibitors [3]. The 3-phenyl substitution pattern positions the aryl ring for potential π-stacking interactions that may be lost with non-phenyl BCP amines, allowing retention of key target contacts.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

Incorporate this BCP amine as a three-dimensional, sp³-rich fragment in FBDD campaigns or as a DEL building block. Its low nonspecific binding profile minimizes false-positive hits in fragment screens, while the hydrobromide salt's solubility simplifies preparation of high-concentration stocks for biophysical assays (NMR, SPR, X-ray crystallography) [2]. The rigid BCP scaffold with a defined exit vector geometry facilitates structure-based design by limiting conformational flexibility and improving ligand efficiency [4].

Chemical Probe Development Targeting CNS or Metabolic Disease Indications

The combination of improved solubility, reduced nonspecific binding, and metabolic stability makes this BCP amine especially suitable for chemical probe campaigns where clean pharmacology and robust in vitro-to-in vivo translation are paramount. The BCP scaffold has been validated in γ-secretase inhibitor development, where it enabled oral activity while maintaining target engagement [5]. Additionally, computational studies on BCP-substituted drug analogs (e.g., atorvastatin derivatives) have shown improved drug-likeness, enhanced binding free energies (MM-GBSA values as low as −45.35 kcal/mol), and preserved target interactions via molecular docking and dynamics simulations [6].

Quote Request

Request a Quote for N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.